molecular formula C3H5F4N B13529370 1,1,3,3-Tetrafluoropropan-2-amine

1,1,3,3-Tetrafluoropropan-2-amine

Cat. No.: B13529370
M. Wt: 131.07 g/mol
InChI Key: HZTOHTBRTKMNLG-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrafluoropropan-2-amine is an organic compound characterized by the presence of four fluorine atoms attached to a three-carbon chain with an amine group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-tetrafluoropropan-2-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,3-dichloropropane with hydrogen fluoride in the presence of a catalyst to produce 1,1,3,3-tetrafluoropropane, which is then aminated using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetrafluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated alcohols or hydrocarbons.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

1,1,3,3-Tetrafluoropropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrafluoropropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3-Tetrafluoropropan-2-amine: A closely related compound with similar fluorination but different positional isomerism.

    1,1,2,2-Tetrafluoropropan-2-amine: Another isomer with fluorine atoms in different positions.

    1,1,3,3-Tetrafluoropropane: Lacks the amine group but shares the fluorinated carbon backbone.

Uniqueness

1,1,3,3-Tetrafluoropropan-2-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C3H5F4N

Molecular Weight

131.07 g/mol

IUPAC Name

1,1,3,3-tetrafluoropropan-2-amine

InChI

InChI=1S/C3H5F4N/c4-2(5)1(8)3(6)7/h1-3H,8H2

InChI Key

HZTOHTBRTKMNLG-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)(C(F)F)N

Origin of Product

United States

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